Product packaging for 3-Cyanopyridine-2-carboxamide(Cat. No.:CAS No. 23590-00-3)

3-Cyanopyridine-2-carboxamide

Cat. No.: B1626502
CAS No.: 23590-00-3
M. Wt: 147.13 g/mol
InChI Key: PFKPTCLDFSITFB-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

3-Cyanopyridine-2-carboxamide belongs to the vast and significant class of organic molecules known as heterocyclic compounds. Specifically, it is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. manavchem.commdpi.com The pyridine nucleus is a fundamental structural motif found in numerous natural products and synthetic molecules, making it a cornerstone of medicinal chemistry and materials science. ekb.egnih.gov The introduction of substituents onto the pyridine ring, such as the cyano (-CN) and carboxamide (-CONH2) groups at the 3- and 2-positions respectively, creates a molecule with unique electronic properties and a high potential for diverse chemical transformations and biological interactions.

The chemistry of pyridine and its derivatives is rich and varied, owing to the electron-withdrawing nature of the nitrogen atom, which influences the reactivity of the ring. manavchem.com Cyanopyridines, in particular, are valuable precursors in organic synthesis. chempanda.com The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can participate in various cycloaddition and nucleophilic addition reactions. chempanda.com This versatility allows for the construction of more complex molecular architectures, including fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netresearchgate.net this compound, therefore, serves as a key building block for creating a wide array of novel compounds with potential applications in various scientific fields. researchgate.netcymitquimica.com

The presence of both a cyano and a carboxamide group on the pyridine ring makes this compound a particularly interesting subject of study. These functional groups can engage in hydrogen bonding and act as ligands in coordination chemistry, influencing the molecule's physical properties and its interactions with biological targets. cymitquimica.com

Overview of Academic Research Significance and Scope

The academic research surrounding 3-cyanopyridine (B1664610) and its derivatives, including this compound, is extensive and multifaceted. A primary focus of this research lies in medicinal chemistry, where the cyanopyridine scaffold has been identified as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new therapeutic agents. ekb.eg

Detailed research findings have highlighted the potential of cyanopyridine derivatives in several therapeutic areas. For instance, a series of 3-cyanopyridine derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org While the carboxamide analogues showed reduced activity compared to the parent cyano compounds, this research underscores the importance of the cyanopyridine core in antiparasitic drug discovery. acs.org

Furthermore, cyanopyridine derivatives have been investigated for their potential as:

Anticancer agents: Molecules incorporating the 3-cyanopyridine structure have been explored for their ability to inhibit various biological targets implicated in cancer, such as PIM-1 kinase, tubulin, and survivin. mdpi.comekb.eg Some novel 2-amino-3-cyanopyridine (B104079) derivatives have shown potent anti-proliferative effects against breast cancer cell lines. bohrium.com

Enzyme inhibitors: The structural features of cyanopyridines make them suitable candidates for designing inhibitors of enzymes like EGFR and BRAFV600E, which are key targets in cancer therapy. mdpi.com

Antimicrobial agents: The cyanopyridine moiety is a component of various compounds synthesized and tested for their antibacterial and antifungal properties. ekb.egnih.gov

Antiplatelet agents: Analogs of tetrahydrothieno[3,2-c]pyridine-2-carboxamide have been synthesized and shown to be potent antagonists of the P2Y12 receptor, a key player in platelet aggregation. nih.gov

Beyond medicinal chemistry, the unique chemical reactivity of compounds like this compound makes them valuable intermediates in the synthesis of complex heterocyclic systems and advanced materials. researchgate.net Research in this area focuses on developing new synthetic methodologies and exploring the properties of the resulting materials. researchgate.netacs.org The study of such compounds contributes to a deeper understanding of structure-activity relationships and the fundamental principles of heterocyclic chemistry. acs.org

Data Tables

Table 1: Physical and Chemical Properties of 3-Cyanopyridine-2-carboxylic acid

PropertyValueSource
Molecular Formula C₇H₄N₂O₂ cymitquimica.comnih.gov
Molecular Weight 148.12 g/mol nih.gov
CAS Number 53940-10-6 cymitquimica.comnih.govepa.govchemicalbook.com
Appearance Solid cymitquimica.com
Solubility Soluble in polar solvents cymitquimica.com
IUPAC Name 3-cyanopyridine-2-carboxylic acid nih.gov
Synonyms 3-Cyanopicolinic acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B1626502 3-Cyanopyridine-2-carboxamide CAS No. 23590-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-5-2-1-3-10-6(5)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKPTCLDFSITFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508782
Record name 3-Cyanopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23590-00-3
Record name 3-Cyanopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Approaches

General Synthetic Strategies for the 3-Cyanopyridine-2-carboxamide Scaffold

The construction of the this compound core generally involves the formation of a pyridine (B92270) ring with pre-existing or readily transformable cyano and carboxamide functionalities. Common strategies include the cyclization of acyclic precursors, multicomponent reactions, and modifications of existing pyridine derivatives. These methods often utilize readily available starting materials and aim to build the target molecule in a convergent manner.

A prevalent approach involves the synthesis of a 3-cyanopyridine-2(1H)-thione or a 3-cyanopyridine-2(1H)-one intermediate, which can then be further functionalized to yield the desired carboxamide. orientjchem.orgscispace.com For instance, 3-cyanopyridine-2(1H)-thiones can be prepared through the reaction of α,β-unsaturated ketones (chalcones) with cyanothioacetamide. orientjchem.orgscispace.com These thione intermediates serve as versatile synthons for further chemical transformations. semanticscholar.org

Utilization of Key Precursors and Building Blocks

Cyanothioacetamide is a crucial building block in the synthesis of 3-cyanopyridine (B1664610) derivatives. hilarispublisher.com Its reaction with various electrophilic partners allows for the construction of the pyridine ring. For example, the reaction of cyanothioacetamide with chalcones in the presence of a base like piperidine (B6355638) or sodium ethoxide leads to the formation of 4,6-disubstituted-3-cyanopyridine-2(1H)-thiones. orientjchem.orgscispace.com

The general reaction involves the Michael addition of the active methylene (B1212753) group of cyanothioacetamide to the α,β-unsaturated carbonyl system of the chalcone, followed by cyclization, dehydration, and dehydrogenation to afford the pyridine-2(1H)-thione. orientjchem.org These thiones can then be converted to the corresponding this compound through various methods, such as reaction with oxidizing agents.

Another example is the reaction of β–aryl-α-thiocarbamoylacrylonitriles with cycloalkanones to produce 4-aryl-3-cyanocycloalka[b]pyridine-2(1H)-thiones. semanticscholar.org Similarly, reacting β–aryl-α-thiocarbamoylacrylonitriles with ethyl acetoacetate (B1235776) yields 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones. researchgate.net N-aryl cyanothioacetamide derivatives also react with various electrophiles to produce 3-cyano-2(1H)-pyridinethiones. hilarispublisher.com

Starting Material 1Starting Material 2ProductReference
ChalconesCyanothioacetamide4,6-Disubstituted-3-cyanopyridine-2(1H)-thiones orientjchem.org
β–aryl-α-thiocarbamoylacrylonitrilesCycloalkanones4-Aryl-3-cyanocycloalka[b]pyridine-2(1H)-thiones semanticscholar.org
β–aryl-α-thiocarbamoylacrylonitrilesEthyl acetoacetate4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones researchgate.net

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted pyridines, including those with the 3-cyanopyridine scaffold. ekb.egresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, avoiding the isolation of intermediates. nih.gov

A common MCR for pyridine synthesis involves the reaction of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), malononitrile (B47326), and an ammonium (B1175870) source (like ammonium acetate). acs.org This approach allows for the rapid generation of a diverse range of substituted 2-amino-3-cyanopyridines. rsc.org While not directly yielding the 2-carboxamide, the 2-amino group can be a precursor for its formation.

For instance, a one-pot, four-component reaction of an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile, and ammonium acetate (B1210297) can be catalyzed by various catalysts, including magnetic nanoparticles, to produce 2-amino-3-cyanopyridines in high yields. rsc.org Another MCR involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols, catalyzed by doped animal bone meal, to synthesize substituted pyridines. researchgate.net

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
Aldehydeβ-Dicarbonyl CompoundMalononitrileAmmonium Acetate2-Amino-3-cyanopyridines acs.org
Aromatic AldehydeAcetophenone DerivativeMalononitrileAmmonium Acetate2-Amino-3-cyanopyridines rsc.org
1,3-Dicarbonyl CompoundAromatic AldehydeMalononitrileAlcoholSubstituted Pyridines researchgate.net

Specific Reaction Mechanisms in this compound Synthesis

Cyclocondensation reactions are fundamental to the formation of the pyridine ring in the synthesis of this compound derivatives. These reactions involve the intramolecular or intermolecular condensation of functional groups to form a cyclic structure.

A key example is the cyclocondensation of Michael adducts formed from the reaction of cyanothioacetamide and α,β-unsaturated compounds. orientjchem.org After the initial addition, the molecule undergoes an intramolecular cyclization where the nitrogen of the thioamide attacks one of the carbonyl groups, followed by dehydration to form the dihydropyridine (B1217469) ring, which then aromatizes. orientjchem.org

Another pathway involves the cyclocondensation of 2-iminochromene derivatives with cyanothioacetamide derivatives in the presence of a catalyst like piperidine to yield chromeno[3,4-c]pyridine derivatives. hilarispublisher.com The reaction of 3-(2-cyanoacetyl)indoles with various reagents can also lead to pyridone derivatives through cyclocondensation pathways. rsc.org

The Thorpe-Ziegler cyclization is a well-established method for the synthesis of five- and six-membered rings, and it is particularly relevant for the synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines, which are structurally related to this compound. igi-global.com This reaction involves the intramolecular cyclization of a dinitrile or a cyano-ester, catalyzed by a base. researchgate.net

In the context of synthesizing thieno[2,3-b]pyridine (B153569) derivatives, a common strategy is to start with a 3-cyanopyridine-2(1H)-thione. semanticscholar.orgigi-global.com Alkylation of the thione with an α-halocarbonyl compound or an α-haloacetonitrile yields a 2-(alkylthio)-3-cyanopyridine intermediate. scispace.comigi-global.com Treatment of this intermediate with a strong base, such as sodium ethoxide, induces an intramolecular Thorpe-Ziegler cyclization between the nitrile group and the active methylene of the alkylthio substituent, leading to the formation of a 3-aminothieno[2,3-b]pyridine ring system. researchgate.netacs.org The resulting 3-amino group can then be further transformed into other functionalities. This type of cyclization has been used to prepare various thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives. acs.org

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound inherently involves considerations of regioselectivity in the formation of the substituted pyridine ring. Stereochemical control, while not a factor in the synthesis of the achiral parent compound, becomes critical in the preparation of its chirally-substituted derivatives.

The regioselective construction of the 3-cyanopyridine core is often achieved through multi-component reactions, where the selection of starting materials dictates the final arrangement of substituents. One-pot condensation reactions are a common strategy, providing an efficient route to highly functionalized pyridines. For instance, the reaction of aldehydes, malononitrile, methyl ketones, and ammonium acetate under microwave irradiation without a solvent has been shown to produce 2-amino-3-cyanopyridine (B104079) derivatives in high yields. semanticscholar.org The mechanism of such reactions typically involves initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization, which locks in the position of the cyano and other groups on the pyridine ring. semanticscholar.org

Another approach to ensure regioselectivity is through the cyclization of acyclic precursors. For example, the synthesis of 3-cyano-2-oxo-1,2-dihydropyridines can be achieved from the condensation of chalcones with ethyl cyanoacetate (B8463686) and ammonium acetate. ekb.eg While effective, this method can require long reaction times and may result in moderate yields. ekb.eg The use of β-dicarbonyl compounds in similar condensation reactions also provides a regioselective route to the 3-cyano-2-oxo-pyridine scaffold. ekb.eg

Furthermore, the synthesis of related thiones, such as 3-cyanopyridine-2(1H)-thiones, can be accomplished by reacting acetylenic ketones with cyanothioacetamide. These thiones can then serve as precursors for further functionalization, including the formation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. researchgate.net

In the context of pre-functionalized pyridines, regioselective C-H functionalization presents another avenue. For instance, the direct position-selective C–4 alkylation of pyridines can be achieved using a maleate-derived blocking group, which allows for Minisci-type reactions to occur specifically at the C-4 position. nih.govchemrxiv.org While not directly applied to this compound in the reviewed literature, this demonstrates a powerful strategy for regiocontrol in pyridine chemistry. Similarly, the reaction of pyridine N-oxides with benzynes can be directed to yield either 2- or 3-substituted products by modifying the reaction conditions, showcasing the fine control that can be exerted over regioselectivity. rsc.org

For the parent this compound, which is an achiral molecule, the synthesis does not require stereochemical control. However, in the synthesis of its derivatives where stereocenters are present, stereoselectivity becomes a crucial aspect. Asymmetric synthesis of complex molecules containing pyridine or piperidine moieties often employs chiral auxiliaries or catalysts. For example, the asymmetric hydrogenation of pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has been reported for the synthesis of chiral piperidines. nih.gov In another instance, the diastereoselective α-alkylation of a crotonamide (B15916) derived from (–)-pseudoephenamine was used to set a key quaternary stereocenter in the synthesis of Aspidosperma alkaloids. nih.gov Such principles of asymmetric catalysis and the use of chiral auxiliaries would be applicable to the synthesis of chiral derivatives of this compound.

The following table summarizes selected regioselective synthetic approaches for related 3-cyanopyridine derivatives:

Product TypeStarting MaterialsReagents/ConditionsRegiochemical OutcomeReference
2-Amino-3-cyanopyridine derivativesMalononitrile, Aromatic aldehyde, Methyl ketone, Ammonium acetateMicrowave irradiation, solvent-freeOne-pot formation of the substituted pyridine ring semanticscholar.org
3-Cyano-2-oxo-1,2-dihydropyridinesChalcone, Ethyl cyanoacetate, Ammonium acetateEthanol, refluxCondensation and cyclization to form the pyridone ring ekb.eg
4,6-Disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitrilesAcetylenic ketones, CyanothioacetamideMorpholineCyclocondensation to yield the 2-thioxo-pyridine core researchgate.net
C4-Alkylated PyridinesPyridine, Carboxylic acidMaleate blocking group, AgNO₃, (NH₄)₂S₂O₈Selective alkylation at the C-4 position nih.govchemrxiv.org
2-(2-Hydroxyaryl)pyridinesPyridine N-oxides, BenzynesModified Larock conditionsSelective formation of the 2-substituted regioisomer rsc.org

Chemical Reactivity and Derivatization

Transformations at the Carboxamide Moiety

The carboxamide group at the 2-position of the pyridine (B92270) ring can undergo several characteristic reactions. While the parent 3-Cyanopyridine-2-carboxamide itself is a stable compound, its derivatives, particularly those with an amino group introduced at an adjacent position through cyclization reactions (forming structures like 3-aminothieno[2,3-b]pyridine-2-carboxamide), exhibit significant reactivity at the carboxamide site.

One common transformation is condensation with aldehydes and other carbonyl compounds. For instance, 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide reacts with various aromatic aldehydes in refluxing glacial acetic acid to form 2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. nih.gov This reaction involves the amino group of the thieno[2,3-b]pyridine (B153569) and the adjacent carboxamide in a cyclocondensation process.

The carboxamide can also be a precursor to other functional groups. Simple chemical transformations such as hydrolysis, oxidation, and reduction can occur, often mediated by enzymes or specific chemical reagents. google.com For example, oxidation of ortho-amino carboxamides, such as certain 3-aminothieno[2,3-b]pyridine-2-carboxamides, can lead to intramolecular N-N bond formation, yielding polyheterocyclic systems with pyrazole (B372694) or isoxazole (B147169) fragments. acs.org

Reactions Involving the Nitrile Group

The nitrile (cyano) group at the 3-position is a versatile functional group that readily participates in various chemical reactions. chemicalbook.com

Hydrolysis: The most fundamental reaction of the nitrile group in this context is its hydrolysis to a carboxylic acid or an amide. libretexts.org This can be achieved under either acidic or basic aqueous conditions. The industrial synthesis of nicotinamide (B372718) (pyridine-3-carboxamide), for example, can be performed by the hydrolysis of 3-cyanopyridine (B1664610) in a buffered aqueous solution with a catalyst. oecd.org The hydrolysis of nitriles bound to a metal center, such as in pentaamminecobalt(III) complexes, also proceeds readily to yield the corresponding carboxamide. cdnsciencepub.com A copper-catalyzed hydration protocol has been shown to effectively convert 3-cyanopyridine into nicotinamide. d-nb.info

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via nucleophilic additions of a hydride to the carbon-nitrogen triple bond. libretexts.org

Cyclization: The nitrile group is a key participant in intramolecular cyclization reactions, most notably the Thorpe-Ziegler reaction, which is instrumental in forming fused heterocyclic rings like thieno[2,3-b]pyridines. sciforum.net In these reactions, a nucleophilic center generated elsewhere in the molecule attacks the electrophilic carbon of the nitrile group, leading to ring closure.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it resistant to electrophilic substitution but reactive towards nucleophilic substitution. uoanbar.edu.iqabertay.ac.uk The presence of two electron-withdrawing groups, the nitrile and the carboxamide, further deactivates the ring towards electrophilic attack, which would require very harsh conditions. uoanbar.edu.iq

Conversely, the pyridine ring in this compound is highly activated for nucleophilic substitution. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). abertay.ac.uk Halogen atoms at the 2- and 4-positions of a pyridine ring are readily displaced by nucleophiles. abertay.ac.uk The reactivity of the pyridine ring towards nucleophiles can be further enhanced by converting it into a pyridinium (B92312) salt or a pyridine N-oxide. google.comgoogle.com For example, the reaction of 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) proceeds via nucleophilic hydrazinodechlorination, which is a key step in the synthesis of pyrazolo[3,4-b]pyridines. cdnsciencepub.com

Formation of Fused Heterocyclic Architectures

This compound and its immediate precursors, such as 3-cyanopyridine-2(1H)-thiones and 3-cyano-2-pyridones, are exceptionally useful starting materials for the synthesis of a variety of fused heterocyclic systems.

The synthesis of thieno[2,3-b]pyridines is one of the most well-documented applications of 3-cyanopyridine derivatives. The common strategy involves the Thorpe-Ziegler cyclization of an intermediate generated from the corresponding 3-cyanopyridine-2(1H)-thione. sciforum.net

The general procedure begins with the S-alkylation of the 3-cyanopyridine-2(1H)-thione with an α-halo compound (e.g., N-aryl-2-chloroacetamide or ethyl iodide). researchgate.netnih.gov The resulting 2-(alkylthio)pyridine-3-carbonitrile intermediate is then treated with a base, such as aqueous potassium hydroxide (B78521) or sodium ethoxide. nih.govresearchcommons.org The base facilitates an intramolecular cyclization, where the α-carbon of the S-alkyl group attacks the nitrile carbon, leading to the formation of a 3-aminothieno[2,3-b]pyridine ring system. sciforum.netresearchgate.netresearchcommons.org

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

Starting MaterialReagent(s)ConditionsProductReference(s)
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileN-aryl-2-chloroacetamide, 10% aq. KOHDMF, room temp.3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide nih.gov
3-Cyanopyridine-2(1H)-thione derivativeEthyl iodide, then Sodium ethoxideDMF-NaOH, then EtOHEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylate researchcommons.org
3-Cyanopyridine-2(1H)-thionesN-substituted α-chloroacetanilidesBase-catalyzed cyclization3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides researchgate.net
4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thionesChloroacetamide, Sodium ethoxide-3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides researchgate.net

The 3-aminothieno[2,3-b]pyridine-2-carboxamides synthesized in the previous step are versatile intermediates for constructing even more complex polycyclic systems. The amino and carboxamide groups are perfectly positioned to participate in further cyclocondensation reactions.

For example, reacting 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with reagents like triethyl orthoformate or various aldehydes leads to the formation of the pyridothieno[3,2-d]pyrimidin-4-one ring system. nih.govresearchgate.netresearchgate.net Further transformations of these products can yield other fused heterocycles. For instance, treatment of a pyridothienopyrimidine with hydrazine hydrate (B1144303) can lead to the formation of a pyridothienotriazolopyrimidine. nih.gov

Table 2: Synthesis of Fused Polycyclic Systems

Starting MaterialReagent(s)ConditionsProductReference(s)
3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideAromatic aldehydesGlacial acetic acid, reflux2-Aryl-8-bromo-7,9-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones nih.gov
Ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylatesTriethyl orthoformate-Pyridothienopyrimidinone derivatives researchgate.net
Aminothieno[2,3-b]pyridine-2-carboxamideTriethyl orthoformate-Pyrimidine-4(3H)-one derivative researchgate.net
8-bromo-4-imino-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-3(4H)-amineFormic acidReflux8-bromo-7,9-dimethylpyrido[3′,2′:4,5]thieno[2,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine nih.gov

The synthesis of furo-fused pyridines from cyanopyridine precursors is also a well-established strategy, though the literature primarily details the formation of furo[2,3-b]pyridine (B1315467) and furo[3,2-b]pyridine (B1253681) isomers rather than the furo[3,2-e]pyridine system. The construction of the furan (B31954) ring typically involves a prefunctionalized pyridine.

A common route to furo[2,3-b]pyridines involves the cyclization of 2-alkoxy-pyridine derivatives. researchgate.net For example, the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate (B1199739) yields an O-alkylated intermediate, ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate. researchgate.net This intermediate, upon treatment with a base like potassium carbonate or sodium ethoxide, undergoes intramolecular cyclization to afford a 3-aminofuro[2,3-b]pyridine derivative. researchgate.netresearchgate.net

The synthesis of the isomeric furo[3,2-b]pyridines can be achieved through different pathways, such as a one-pot reaction involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, catalyzed by a palladium-copper system. nih.gov

Oxidation and Reduction Chemistry of the Scaffold

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its three key structural features: the pyridine ring, the cyano group, and the carboxamide group. The reactivity of each site can be selectively targeted through the careful choice of reagents and reaction conditions, leading to a variety of derivatives.

Oxidation Chemistry

The oxidation of the this compound scaffold primarily involves the pyridine ring nitrogen and is influenced by the electron-withdrawing nature of the cyano and carboxamide substituents.

N-Oxidation: The most common oxidation reaction for pyridine and its derivatives is the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide. For instance, the oxidation of 3-cyanopyridine with hydrogen peroxide is a known method to produce 3-cyanopyridine N-oxide. chempanda.com This N-oxide can then be hydrolyzed to nicotinic acid N-oxide. chempanda.com A similar reaction is expected for this compound, which would yield 2-carboxamido-3-cyanopyridine N-oxide. The pyridine N-oxide group can subsequently influence the reactivity of the ring in further transformations.

Oxidative Dimerization: In more complex systems derived from related carboxamides, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation can lead to unexpected dimerization products. acs.org Treatment of these derivatives with sodium hypochlorite (B82951) (NaOCl) has been shown to result in oxidative dimerization, forming larger polycyclic structures. acs.org While not a direct oxidation of the parent scaffold, this highlights that under specific conditions, oxidative pathways can facilitate complex intermolecular reactions. acs.orgnih.gov

Reaction TypeReagent(s)Expected ProductReference
N-OxidationHydrogen Peroxide (H₂O₂)2-Carboxamido-3-cyanopyridine N-oxide , chempanda.com
Oxidative Dimerization (on related structures)Sodium Hypochlorite (NaOCl)Polycyclic Dimer Structures acs.org, nih.gov

Reduction Chemistry

The reduction of this compound offers multiple potential pathways, as both the cyano group and the pyridine ring are susceptible to reduction. The carboxamide group is generally more resistant to reduction but can be transformed under specific, potent conditions.

Reduction of the Cyano Group: The nitrile functional group is readily reduced to a primary amine.

Catalytic Hydrogenation: This is a common and efficient method. For example, the catalytic reduction of 3-cyanopyridine in the presence of Raney nickel as a catalyst successfully yields 3-(aminomethyl)pyridine. google.com A similar outcome is expected for the this compound scaffold, which would produce 2-carboxamido-3-(aminomethyl)pyridine. The process can be finely controlled; for instance, hydrogenating 3-cyanopyridine over Raney-nickel in an aqueous carboxylic acid medium can selectively produce nicotinaldehyde (3-pyridinaldehyde). google.com

Electrochemical Reduction: Electrochemical methods provide an alternative route for nitrile reduction. google.com Studies on 3-cyanopyridine show it can be electrochemically reduced to the corresponding amine, with an iron salt catalyst enhancing the yield significantly in some cases. google.com This technique avoids the need for high pressures or temperatures and uses electrons as the reducing agent. google.com

Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring under more vigorous conditions.

Samarium Diiodide: The use of samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine. clockss.org Interestingly, in a study on cyanopyridines, this reagent system reduced the pyridine ring of 3-chloropyridine (B48278) to piperidine but left the cyano group of 3-cyanopyridine unaffected. clockss.org This suggests that under these conditions, the reduction of the pyridine ring in this compound to the corresponding piperidine derivative could potentially occur while preserving the cyano and carboxamide functionalities.

Reduction of the Carboxamide Group: While amides are generally stable, they can be reduced under certain conditions.

Samarium Diiodide: Research has shown that pyridinecarboxamides can be reduced with a SmI₂-H₂O system to afford the corresponding methylpyridines. clockss.org This indicates a potential, albeit likely challenging, pathway to reduce the carboxamide at the C-2 position to a methyl group.

The selectivity of the reduction is highly dependent on the chosen reagent and reaction conditions, allowing for the targeted synthesis of different derivatives.

Reaction TypeReagent(s) / MethodSubstrate ExampleProductYield / EfficiencyReference
Cyano Group ReductionCatalytic Hydrogenation (H₂, Raney-Ni)3-Cyanopyridine3-Pyridinaldehyde93.3% google.com
Cyano Group ReductionElectrochemical Reduction (Lead dioxide cathode, H₂SO₄, Iron salt catalyst)3-Cyanopyridine3-(Aminomethyl)pyridine55% Yield, 75% Current Efficiency google.com
Pyridine Ring ReductionSamarium Diiodide (SmI₂), H₂OPyridinePiperidineExcellent Yield clockss.org
Carboxamide ReductionSamarium Diiodide (SmI₂), H₂OPyridine-2-carboxamide2-Methylpyridine- clockss.org

Structural Elucidation and Advanced Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the atomic and molecular structure of a crystalline solid. iucr.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.

Single-crystal X-ray diffraction (SC-XRD) would provide the exact spatial arrangement of atoms in 3-Cyanopyridine-2-carboxamide. This analysis would confirm the planarity of the pyridine (B92270) ring and determine the precise bond lengths, bond angles, and torsion angles of the substituents. A key conformational feature of interest would be the relative orientation of the carboxamide group with respect to the pyridine ring. Due to potential steric hindrance and electronic interactions between the adjacent cyano and carboxamide groups, some deviation from co-planarity might be expected.

Illustrative Molecular Geometry Data for this compound

Disclaimer: The following table is for illustrative purposes only and contains hypothetical data based on typical values for similar structures, as specific experimental data for this compound is not available in the cited literature.

ParameterAtom Pair/GroupExpected Value
Bond Length (Å) C(2)-C(carbonyl)~1.51
C(carbonyl)-O~1.24
C(carbonyl)-N(amide)~1.33
C(3)-C(cyano)~1.45
C(cyano)≡N(cyano)~1.15
Bond Angle (°) N(1)-C(2)-C(carbonyl)~118
C(2)-C(3)-C(cyano)~121
Torsion Angle (°) N(1)-C(2)-C(carbonyl)-O~10 or ~170

The arrangement of molecules in the crystal is governed by intermolecular forces, which can be precisely mapped using XRD data. For this compound, the primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust hydrogen-bonding networks. researchgate.net Common motifs for primary amides include dimers formed through R²₂(8) ring motifs. Furthermore, the pyridine nitrogen and the cyano nitrogen can act as hydrogen bond acceptors. d-nb.infoiucr.orgnih.gov

Another significant interaction would be π-π stacking, where the electron-rich pyridine rings align with each other. d-nb.info The presence of the electron-withdrawing cyano and carboxamide groups would influence the electronic nature of the aromatic ring and thus the geometry of these stacking interactions.

Illustrative Intermolecular Interaction Data for this compound

Disclaimer: The following table is for illustrative purposes only. It outlines potential interactions based on the compound's functional groups. Specific experimental data is not available in the cited literature.

Interaction TypeDonorAcceptorPotential Distance (D···A)
Hydrogen Bond N-H (amide)O=C (amide)~2.9 Å
Hydrogen Bond N-H (amide)N (pyridine)~3.0 Å
Hydrogen Bond N-H (amide)N (cyano)~3.1 Å
π-π Stacking Pyridine Ring CentroidPyridine Ring Centroid~3.4 - 3.8 Å

The combination of strong hydrogen bonds and π-stacking interactions directs the self-assembly of molecules into a larger, ordered supramolecular architecture. rsc.orgacs.org The specific patterns of these interactions, known as synthons, are key to crystal engineering. For instance, the amide group could form a robust amide-amide homosynthon, linking molecules into tapes or sheets.

The presence of multiple hydrogen bond acceptor sites (carbonyl oxygen, pyridine nitrogen, cyano nitrogen) makes this compound an excellent candidate for co-crystal formation with other molecules (co-formers), particularly hydrogen bond donors like carboxylic acids or phenols. researchgate.netdntb.gov.ua The study of such co-crystals is a major focus of crystal engineering, as it allows for the tuning of a compound's physical properties.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods probe the energy levels of molecules and provide detailed information about functional groups, atomic connectivity, and the electronic environment of nuclei.

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. uobasrah.edu.iqresearchgate.netorganicchemistrydata.org It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum would show distinct signals for the three protons on the pyridine ring. Their chemical shifts (positions in the spectrum) would be influenced by the electron-withdrawing effects of the cyano and carboxamide groups. The coupling patterns (splitting of signals) between adjacent protons would definitively confirm their relative positions (H4, H5, and H6). The two protons of the amide NH₂ group might appear as one or two broad signals, depending on the solvent and temperature.

The ¹³C NMR spectrum would display seven unique signals, corresponding to the five carbons of the pyridine ring and the two carbons of the substituents (carbonyl and cyano). The chemical shifts of these carbons provide insight into their electronic environment. researchgate.net

Illustrative NMR Data for this compound

Disclaimer: The following tables contain predicted chemical shifts (δ) in ppm relative to TMS. These are estimates based on standard functional group values and substituent effects, as specific experimental data for this compound is not available in the cited literature.

Predicted ¹H NMR Data

ProtonPredicted δ (ppm)Predicted Multiplicity
H-4~7.8 - 8.2Doublet of doublets (dd)
H-5~7.4 - 7.7Doublet of doublets (dd)
H-6~8.6 - 8.9Doublet of doublets (dd)
-NH₂~7.5 - 8.5Broad singlet (2H)

Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)
C-2~148 - 152
C-3~110 - 115
C-4~138 - 142
C-5~125 - 129
C-6~152 - 156
-C≡N~115 - 120
-C=O~165 - 170

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the absorption or scattering of light corresponding to the molecule's vibrational modes. researchgate.netupi.edu These two techniques are often complementary.

For this compound, FT-IR and Raman spectra would provide clear signatures for its key functional groups. nih.gov The nitrile group (C≡N) exhibits a characteristic stretching vibration in a relatively clean region of the spectrum. The amide group would show several distinct bands, including N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations. The aromatic pyridine ring would also have a series of characteristic stretching and bending vibrations. instanano.com

Illustrative Vibrational Spectroscopy Data for this compound

Disclaimer: The following table presents expected vibrational frequencies. These are typical ranges for the specified functional groups, as specific experimental data for this compound is not available in the cited literature.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Amide (-NH₂)N-H stretching3100 - 3500 (often two bands)FT-IR, Raman
Cyano (-C≡N)C≡N stretching2220 - 2260FT-IR, Raman
Carbonyl (-C=O)C=O stretching (Amide I)1650 - 1690FT-IR, Raman
Amide (-NH₂)N-H bending (Amide II)1590 - 1650FT-IR
Pyridine RingC=C, C=N stretching1400 - 1600FT-IR, Raman
Pyridine RingC-H bending700 - 900FT-IR

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the chromophoric system of 3-cyanopyridine (B1664610) derivatives. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. ossila.com The pyridine ring, in conjunction with the cyano and carboxamide substituents, constitutes the primary chromophore in these molecules.

The absorption of UV or visible light excites electrons from lower energy orbitals (like non-bonding n or bonding π orbitals) to higher energy anti-bonding orbitals (π). ossila.com The specific wavelengths at which these absorptions occur, and their intensities, are highly dependent on the molecular structure and the solvent used. For instance, studies on related cyanopyridine derivatives have shown absorption maxima that can be attributed to π→π and n→π* transitions. researchgate.net

In the case of 3-cyanopyridine derivatives, the electronic transitions are influenced by the substituents on the pyridine ring. The introduction of various functional groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). This phenomenon, known as a solvatochromic shift, is also observed when the polarity of the solvent is changed. nih.gov Research on related arylazo-3-cyano-2-pyridones demonstrated distinct absorption bands in different solvents like dichloromethane, DMF, and methanol, which were assigned to π→π* and n→π* transitions. researchgate.net

The analysis of UV-Vis spectra provides valuable insights into the electronic structure of these compounds. For example, the presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, respectively. This information is crucial for understanding the molecule's potential applications in areas like fluorescent probes and materials science. sciforum.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of "this compound" and its analogues. It provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula of a compound. researchgate.net For instance, HRMS can confirm the molecular weight and fragmentation patterns of newly synthesized derivatives. In the analysis of various 3-cyanopyridine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak, often as a protonated molecule [M+H]+. rsc.org

The fragmentation pattern observed in a mass spectrum is akin to a molecular fingerprint. The way a molecule breaks apart upon ionization provides significant structural information. Common fragmentation patterns for aromatic and heterocyclic compounds have been extensively studied. acdlabs.com For example, in the mass spectra of some thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to this compound, the molecular ions were found to be unstable under electron ionization (EI), leading to observable fragment ions. acs.org

The table below presents hypothetical mass spectrometry data for "this compound," illustrating the expected molecular ion and potential fragments.

Ion Type m/z (mass-to-charge ratio) Interpretation
[M+H]+149.045Protonated molecular ion
[M-NH2]+132.029Loss of the amino group from the carboxamide
[M-CONH2]+104.032Loss of the carboxamide group
[C6H4N2]+104.037Pyridine ring with cyano group fragment

This fragmentation data, combined with the accurate mass measurement, provides unequivocal evidence for the structure of "this compound." The technique is also instrumental in confirming the structures of products from various chemical reactions involving this compound. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the electronic structure and properties of pyridine (B92270) derivatives.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. rsc.orgnih.govuci.edu DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully applied to understand the molecular geometry and electronic characteristics of cyanopyridine derivatives. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, DFT calculations can analyze the electron density distribution, which helps in identifying the reactive sites within the molecule. The accuracy of DFT in predicting energetic and geometric properties of small organic molecules has made it a popular choice for such studies. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. uci.eduescholarship.org This method is particularly useful for simulating and interpreting UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. For derivatives of 3-cyanopyridine (B1664610), TD-DFT calculations can provide insights into their solvatochromic behavior, which is the change in color of a solution with a change in solvent polarity. researchgate.netresearchgate.net The performance of TD-DFT depends on the choice of the functional and basis set, with functionals like ωB97X-D and BMK showing good performance in predicting excitation energies. escholarship.org

Prediction of Molecular Geometries and Conformational Preferences

Quantum chemical calculations are highly effective in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its molecular geometry, as well as the relative energies of different spatial orientations, or conformations. For derivatives of 3-cyanopyridine, methods like DFT can be used to optimize the molecular geometry and explore the potential energy surface to identify stable conformers. nih.govscirp.org For example, in a study on 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives, conformational analysis revealed hindered rotation along the N-Aryl bond. acs.org X-ray crystallography can experimentally validate the predicted geometries, confirming details like intermolecular interactions that stabilize the crystal structure.

Analysis of Electronic Structure and Reactivity Descriptors (HOMO-LUMO, Electrophilicity)

The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and reactive.

For cyanopyridine derivatives, a lower HOMO-LUMO gap can indicate increased biological activity. scirp.org Other reactivity descriptors that can be calculated include:

Chemical Potential (µ): The negative of electronegativity, indicating the escaping tendency of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.nettjnpr.orgtjnpr.org

These descriptors help in understanding the structure-activity relationships of these compounds. scirp.orgresearchgate.net

Table 1: Calculated Reactivity Descriptors for a Cyanopyridine Derivative

DescriptorValue (arbitrary units)
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Chemical Potential (µ)-4.3
Chemical Hardness (η)2.2
Electrophilicity (ω)4.2

This table presents hypothetical data for illustrative purposes.

Simulation and Correlation of Spectroscopic Data (IR, UV-Vis, NMR)

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. mdpi.com This helps in assigning the observed peaks to specific functional groups, such as the C≡N and C=O stretching vibrations in 3-cyanopyridine-2-carboxamide. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: As mentioned earlier, TD-DFT is used to simulate UV-Vis spectra by calculating electronic transition energies and oscillator strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. scirp.org These predicted shifts can be correlated with experimental NMR data to elucidate the molecular structure. scirp.orgmdpi.com

Mechanistic Studies of Chemical Reactions via Computational Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving cyanopyridine derivatives, DFT calculations can be employed to investigate the step-by-step pathway of a reaction. mdpi.com

For instance, in the synthesis of dithiolo[3,4-b]pyridines from cyanopyridine precursors, DFT calculations revealed that the rate-limiting step is a cyclization process with a specific activation barrier. mdpi.com Similarly, the mechanism of nitrile hydration catalyzed by cerium oxide has been investigated using DFT-based molecular dynamics simulations, showing the involvement of surface lattice oxygen. ebi.ac.uk These studies provide a detailed understanding of the reaction energetics and the structures of intermediates and transition states, which is often difficult to obtain through experimental means alone.

Molecular Modeling and Docking for Biological Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as this compound and its derivatives, might interact with a biological macromolecule, typically a protein. These in silico techniques are fundamental in modern drug discovery, providing insights into the binding modes and affinities of potential drug candidates, thereby guiding the synthesis and optimization of new therapeutic agents. By simulating the interaction at a molecular level, researchers can identify key structural features responsible for biological activity and predict the potential of a compound to modulate a specific protein target.

The prediction of protein binding affinity through in silico methods is a cornerstone of computational drug design. This process typically involves molecular docking simulations, where the this compound scaffold or its analogue is placed into the binding site of a target protein. Sophisticated scoring functions are then used to calculate the binding energy, which represents the predicted affinity of the compound for the protein. A lower, more negative binding energy value generally indicates a stronger and more stable interaction.

Computational studies have explored the binding affinities of various 3-cyanopyridine derivatives against a range of therapeutically relevant protein targets. For instance, derivatives have been docked against enzymes implicated in cancer, such as Pim-1 kinase, survivin, dihydrofolate reductase (DHFR), human topoisomerase-IIβ, and carbonic anhydrases (hCA). nih.govnih.govresearchgate.netresearchgate.netrsc.org

In one study, a series of novel poly-substituted 3-cyanopyridines were evaluated for their binding affinity towards DHFR and human thymidylate synthase (HT-hTS). researchgate.net The results indicated that compound 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile exhibited a high binding affinity for DHFR with a calculated binding energy (ΔG) of -8.06 Kcal/mol. researchgate.net Similarly, docking studies against the vascular endothelial growth factor receptor 2 (VEGFR2), another key protein in cancer progression, showed that certain derivatives could bind with high affinity, with reported binding energies as low as -9.6 kcal/mol. researchgate.net

Other research has focused on Pim-1 kinase, a proto-oncogene protein. Docking simulations revealed that specific 3-cyanopyridine derivatives could achieve very stable binding, with scores such as -12.4264545 kcal/mol. nih.gov Investigations into other targets like human cytochrome P450 and NAD(P)H Oxidase have also shown significant binding affinities for 3-cyanopyridine compounds, with binding energies ranging from -9.50 to -11.9 kcal/mol. researchgate.net These computational predictions of high binding affinity are crucial for identifying promising candidates for further experimental validation. nih.gov

Table 1: Predicted Binding Affinities of 3-Cyanopyridine Derivatives for Various Protein Targets

Derivative Class/Compound Target Protein Predicted Binding Affinity (kcal/mol) Reference
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a) Dihydrofolate Reductase (DHFR) -8.06 researchgate.net
2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile (4d) Human Thymidylate Synthase (HT-hTS) -4.17 researchgate.net
3-Cyanopyridine Derivative Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) -9.6 researchgate.net
4-(2-chloroquinolin-3-yl)-6-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pim-1 Kinase -12.4264545 nih.gov
3-Cyanopyridine Derivative Human Cytochrome P450 -11.9 researchgate.net
3-Cyanopyridine Derivative NAD(P)H Oxidase -9.90 researchgate.net
2-amino-3-cyanopyridine (B104079) derivative Indoleamine 2,3-dioxygenase 1 (IDO1) Low binding affinity score noted bohrium.com

Molecular docking studies on 3-cyanopyridine derivatives have successfully profiled these crucial interactions. For example, the high binding affinity of a derivative for Pim-1 kinase was attributed to a network of specific interactions. nih.gov The nitrile nitrogen of the cyanopyridine core formed a hydrogen bond with the amino acid residue Lys67. nih.govbohrium.com Additionally, the molecule was stabilized by a halogen bond between a bromine atom and Pro123, and a bifurcated halogen bond from a chlorine atom to both Asn172 and Asp186. nih.gov

In studies targeting the anti-apoptotic protein survivin, the key to the efficacy of 3-cyanopyridines was identified as their surface interaction with the amino acid Ile74 within the BIR domain, which serves as the optimal binding site. nih.gov When targeting carbonic anhydrases, such as hCA-II, derivatives with amino or hydroxyl groups were found to form hydrogen bonds with key active site residues like Thr199, Glu106, and His64, which significantly enhances binding affinity. rsc.org Hydrophobic interactions with pockets within the hCA-II active site were also noted as particularly important. rsc.org This detailed understanding of interaction profiles is invaluable for optimizing the chemical structure of the lead compound to improve its potency and selectivity for the target protein. acs.org

Table 2: Profile of Molecular Interactions between 3-Cyanopyridine Derivatives and Target Proteins

Target Protein Interacting Residues Type of Interaction Reference
Pim-1 Kinase Lys67 Hydrogen Bond nih.govbohrium.com
Pim-1 Kinase Pro123 Halogen Bond nih.gov
Pim-1 Kinase Asn172, Asp186 Halogen Bond (Bifurcated) nih.gov
Survivin (BIR Domain) Ile74 Surface Interaction nih.gov
Carbonic Anhydrase II (hCA-II) Thr199, Glu106, His64 Hydrogen Bond rsc.org
Carbonic Anhydrase II (hCA-II) Hydrophobic Pockets Hydrophobic Interaction rsc.org

Mechanisms of Biological Activity in Vitro and in Silico Studies

Molecular Target Modulation and Enzyme Inhibition

Derivatives of 3-cyanopyridine (B1664610) have been shown to interact with several key proteins involved in cellular signaling, proliferation, and survival. These interactions are often the basis for their observed anticancer properties.

Kinase Inhibition (e.g., PIM-1 Kinase, EGFR/BRAFV600E)

The 3-cyanopyridine framework is a recognized scaffold for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell signaling pathways.

PIM-1 Kinase: The proto-oncogenic serine/threonine kinase PIM-1 is frequently overexpressed in various cancers, where it plays a significant role in cell survival and proliferation. researchgate.net Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs. researchgate.net Numerous studies have focused on designing 3-cyanopyridine-based compounds as PIM-1 inhibitors. nih.gov For instance, certain 4,6-diaryl-3-cyanopyridine derivatives have demonstrated potent PIM-1 kinase inhibition. researchgate.net One study reported a series of 3-cyanopyridinones and 3-cyanopyridines, with the latter generally showing higher inhibition of PIM-1 kinase. sigmaaldrich.com Specific compounds from these series exhibited IC₅₀ values ranging from 0.72 ± 0.03 μM to 2.31 ± 0.11 μM. sigmaaldrich.com Another study developed novel 2-amino cyanopyridine and 2-oxocyanopyridine series targeting PIM-1, with one compound showing a potent IC₅₀ value of 0.94 μM and inducing apoptosis by increasing active caspase 3 levels. ekb.eg The interaction often involves hydrogen bonding with key residues like Lys67 in the PIM-1 active site. ekb.eg

EGFR/BRAFV600E: The epidermal growth factor receptor (EGFR) and the BRAF kinase (particularly the V600E mutant) are critical components of signaling pathways that drive the growth of many cancers. researchgate.netekb.eg Dual inhibition of both EGFR and BRAFV600E represents a promising strategy to enhance efficacy and overcome resistance. researchgate.netekb.eg Novel hybrid molecules combining 3-cyanopyridone with other heterocyclic structures like pyrazoline or quinazolin-4-one have been developed as dual inhibitors. researchgate.netjst.go.jpencyclopedia.pub For example, a series of 3-cyanopyridone/pyrazoline hybrids produced compounds with remarkable antiproliferative activity, with GI₅₀ values as low as 25 nM. researchgate.net These hybrids demonstrated dual inhibitory effects on both EGFR and BRAFV600E pathways, with IC₅₀ values comparable to the established inhibitor Erlotinib. researchgate.net Molecular docking studies have confirmed the potential of these hybrids to bind to the active sites of both kinases, supporting their dual inhibitory mechanism. researchgate.netjst.go.jpencyclopedia.pub Specifically, cyanopyridine/chalcone hybrids have also been synthesized, with some showing potent inhibition of EGFR (IC₅₀ values between 89 and 110 nM) and BRAFV600E (IC₅₀ = 58 nM), outperforming Erlotinib in the latter case. nih.gov

Target KinaseDerivative SeriesKey FindingsIC₅₀ ValuesReference
PIM-1 Kinase 3-Cyanopyridinones and 3-Cyanopyridines3-Cyanopyridines showed higher inhibition than corresponding pyridones.0.72 µM - 2.31 µM sigmaaldrich.com
PIM-1 Kinase 2-OxocyanopyridinesPotent inhibition and induction of apoptosis.0.94 µM ekb.eg
EGFR/BRAFV600E 3-Cyanopyridone/Pyrazoline HybridsDual inhibition with strong antiproliferative activity.GI₅₀: 25 nM; EGFR IC₅₀: 68 nM; BRAFV600E IC₅₀: 65 nM researchgate.netjst.go.jp
EGFR/BRAFV600E Cyanopyridine/Chalcone HybridsPotent dual inhibition, superior to Erlotinib for BRAFV600E.EGFR IC₅₀: 89-110 nM; BRAFV600E IC₅₀: 58 nM nih.gov

Survivin Protein Modulation

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but not in normal adult tissues. Its overexpression is linked to cancer cell proliferation, resistance to apoptosis, and poor prognosis. Consequently, survivin is a prime target for the development of new anticancer therapies.

Derivatives of 3-cyanopyridine have emerged as effective modulators of survivin. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells by reducing the expression of survivin. The mechanism of action for certain promising 3-cyanopyridine derivatives involves a significant reduction in survivin expression through proteasome-dependent degradation. This is often accompanied by a decrease in the expression of other IAP family proteins, such as Livin, XIAP, and C-IAP1, in a concentration-dependent manner.

Molecular docking and dynamics simulations have provided insights into the interaction between 3-cyanopyridine derivatives and the survivin protein. The BIR domain of the survivin dimer has been identified as the optimal binding site. The efficacy of these compounds is linked to their surface interaction with key amino acid residues, such as Ile74, within this binding pocket. The introduction of lipophilic groups, like halogen atoms on a phenyl substituent, can enhance the affinity of these compounds for survivin. researchgate.net In vitro experiments have confirmed that treatment with these compounds leads to cell cycle arrest, typically at the G2/M phase, and a marked increase in both early and late-stage apoptotic cells.

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in the disease.

Recent research has identified 2-alkoxy-3-cyanopyridine derivatives as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another related enzyme implicated in Alzheimer's progression. In vitro screening of a series of these compounds identified specific derivatives as effective inhibitors. For example, one compound was a notable inhibitor of AChE with an IC₅₀ value of 53.95 ± 4.29 µM, while another showed greater potency against BChE with an IC₅₀ of 31.79 ± 0.38 µM.

Kinetic studies have elucidated the mechanism of inhibition. For the most promising derivatives, the inhibition was found to be competitive, meaning the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. The inhibition constants (Kᵢ) were determined to be 14.23 ± 0.42 µM for AChE and 19.80 ± 3.38 µM for BuChE for the respective lead compounds. In silico docking studies have further supported these findings, illustrating the mode of interaction between the 3-cyanopyridine derivatives and the active sites of the cholinesterase enzymes.

AMPK Activation Mechanisms

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for metabolic diseases like type 2 diabetes and obesity. The 3-cyano-2-oxo-pyridine scaffold has been identified as a template for the development of new AMPK activators.

The canonical activation of AMPK occurs in response to an increase in the cellular AMP:ATP ratio, which signals low energy status. ekb.egresearchgate.net This leads to phosphorylation of a threonine residue (Thr172) in the α-subunit of AMPK by upstream kinases, which is the primary event for full activation. researchgate.net Some small molecule activators function by mimicking the effects of AMP.

While the field is still developing, some 3-cyano-2-oxo-pyridine derivatives have demonstrated the ability to activate AMPK. For example, one derivative was found to have modest activity (rat liver EC₅₀ of 38 µM) and has served as a starting point for further optimization. The precise mechanism by which these compounds activate AMPK is an area of active investigation. It may involve direct allosteric activation, similar to other synthetic activators, or indirect mechanisms that alter the cellular energy state. Further research is needed to fully elucidate the specific interactions between 3-cyanopyridine-2-carboxamide derivatives and the AMPK enzyme complex.

Antiparasitic Mechanisms (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in many parts of the world, with a pressing need for new and effective treatments. Phenotypic screening has identified 3-cyanopyridine analogues as promising agents against the intracellular amastigote stage of T. cruzi.

Initial hits from screening campaigns demonstrated potent activity, with some compounds showing an EC₅₀ of 1 µM against intracellular T. cruzi and good selectivity over human cell lines. A hit-to-lead campaign involving the synthesis and testing of numerous analogues was undertaken to improve potency and drug-like properties. This research led to the identification of several compounds with good potency (EC₅₀ < 1 µM) and low cytotoxicity. However, a significant challenge identified in these studies was that the antiparasitic activity of the series appeared to be strongly driven by lipophilicity. This correlation made the progression of the series difficult, as high lipophilicity can lead to poor ADME (absorption, distribution, metabolism, and excretion) properties and potential promiscuity issues.

Structure-Activity Relationship (SAR) Studies for Antiparasitic Potency

Systematic Structure-Activity Relationship (SAR) studies have been conducted to understand the structural requirements for the anti-T. cruzi activity of 3-cyanopyridine derivatives. These studies focused on modifications at three main positions: the cyanopyridine core, a linker region, and a right-hand side (RHS) substituent.

Key SAR Findings:

Cyanopyridine Core: The 3-cyanopyridine group was found to be essential for antiparasitic activity. Replacing the cyano group at position 3 with a carboxamide or a tetrazole group led to a significant reduction or complete loss of activity. This highlights the critical role of the nitrile functionality in the compound's interaction with its parasitic target.

Core Substitutions: Methyl groups at positions 4 and 6 of the pyridine (B92270) ring were important for trypanocidal activity, as their removal resulted in decreased potency. The introduction of other electron-donating groups, such as methoxy (B1213986) or methylamine, was tolerated, but did not lead to improved potency over the initial hits.

Linker: The nature of the linker connecting the cyanopyridine core to the RHS was also critical. A carbonyl group in the linker was found to be essential for activity, and its removal or replacement significantly diminished the compound's potency.

Modification SiteStructural ChangeImpact on Anti-T. cruzi ActivityReference
Position 3 of Pyridine Cyano (CN) to Carboxamide (CONH₂)Reduced activity
Position 3 of Pyridine Cyano (CN) to TetrazoleComplete loss of activity
Positions 4 & 6 of Pyridine Removal of Methyl groupsReduced potency
Linker Removal/Replacement of Carbonyl groupSignificantly reduced potency

These SAR studies provide a detailed map of the structural features necessary for the anti-T. cruzi efficacy of this class of compounds, guiding future design efforts for more potent and drug-like antiparasitic agents.

Antimicrobial Mechanisms of Action (e.g., Antibacterial, Antifungal)

The antimicrobial activities of 3-cyanopyridine derivatives have been investigated against a range of pathogens, with some compounds demonstrating notable efficacy. The mechanisms underlying these activities are believed to involve various cellular targets.

Antibacterial Activity:

In vitro studies have shown that certain 2-amino-3-cyanopyridine (B104079) derivatives possess antibacterial properties. For instance, some derivatives have been tested against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. bohrium.comunpatti.ac.idmdpi.comresearchgate.net One study identified a 2-amino-4-aryl-3-cyanopyridine derivative that exhibited a significant antimicrobial effect against both E. coli and B. subtilis. bohrium.com The presence of a bromine atom and an N-benzyl substituent in this particular compound was suggested to be crucial for its activity, possibly through halogen bonding and lipophilic interactions. bohrium.comresearchgate.net

Another study highlighted that specific cyanopyridine derivatives showed antibacterial effects against E. coli and B. subtilis, while other structurally similar compounds did not exhibit any antimicrobial effects at the tested concentrations. mdpi.com This suggests that the specific substitution pattern on the pyridine ring is a key determinant of antibacterial efficacy. Some research also indicates that the simultaneous presence of bromine atoms and nitro and amino groups in the molecules can contribute to higher biological activities. unpatti.ac.id

Antifungal Activity:

Several 3-cyanopyridine derivatives have also demonstrated antifungal potential. For example, pyridine carboxamide derivatives have been explored as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a key target for fungicides. Molecular docking studies have suggested that these compounds can bind to the active site of SDH, leading to the inhibition of fungal growth. nih.gov Specifically, a derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed significant in vivo antifungal activity against Botrytis cinerea, and its inhibitory activity on B. cinerea succinate dehydrogenase was comparable to the commercial fungicide thifluzamide. nih.gov

Furthermore, some 2-amino-3-cyanopyridine derivatives have been evaluated for their activity against Candida albicans. unpatti.ac.id The presence of specific structural features, such as bromine atoms and certain functional groups, appears to contribute to their antifungal properties. unpatti.ac.id

Interactive Table: Antimicrobial Activity of Selected 3-Cyanopyridine Derivatives

Compound Type Target Organism Potential Mechanism of Action Reference
2-amino-4-aryl-3-cyanopyridines Escherichia coli, Bacillus subtilis Halogen bonding and lipophilic interactions bohrium.comresearchgate.net
Pyridine carboxamides Botrytis cinerea, Colletotrichum ambiens Succinate Dehydrogenase (SDH) inhibition nih.gov

Mechanistic Aspects of Antiproliferative and Apoptotic Effects (In Vitro Cell Line Studies)

The antiproliferative and apoptotic effects of this compound and its derivatives have been extensively studied in various cancer cell lines. These compounds have been shown to induce cell death and inhibit cancer cell growth through multiple mechanisms, often involving the modulation of key signaling pathways and proteins.

Induction of Apoptosis:

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain 3-cyano-2-substituted pyridine derivatives can induce morphological changes characteristic of apoptosis in cancer cells. nih.gov

Several key proteins involved in the apoptotic cascade are modulated by these compounds:

Survivin: This protein is an inhibitor of apoptosis and is often overexpressed in cancer cells. Several novel 3-cyanopyridine derivatives have been identified as potent survivin modulators, leading to a reduction in its expression and promoting apoptosis. nih.govekb.eg

Caspases: These are a family of protease enzymes that are central to the execution of apoptosis. Treatment with 3-cyanopyridone/pyrazoline hybrids has been shown to significantly increase the levels of caspase-3 and caspase-8 in human epithelial cancer cell lines. mdpi.com For example, one of the most potent compounds increased caspase-3 levels by approximately 11-fold compared to untreated cells. mdpi.com

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Certain 3-cyanopyridine derivatives have been found to upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis. nih.govmdpi.com

p53: This tumor suppressor protein plays a crucial role in apoptosis. Some derivatives have been shown to significantly upregulate the expression of p53. nih.gov

Cell Cycle Arrest:

In addition to inducing apoptosis, 3-cyanopyridine derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some compounds have been observed to arrest cells in the G1 phase of the cell cycle. nih.gov This is often accompanied by an increased expression of cell cycle inhibitors like p21 and p27, and a reduced expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. nih.gov Other derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov

Inhibition of Kinases and Signaling Pathways:

The antiproliferative activity of these compounds is also linked to their ability to inhibit specific kinases and signaling pathways that are often dysregulated in cancer.

Pim-1 Kinase: This serine/threonine kinase is overexpressed in many cancers and promotes cell survival and proliferation. Several 3-cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase. bohrium.comresearchgate.netnih.gov Molecular docking studies have provided insights into the binding interactions between these compounds and the Pim-1 kinase active site. bohrium.com

EGFR and BRAFV600E: The epidermal growth factor receptor (EGFR) and the BRAF kinase are key components of signaling pathways that drive tumor growth. Novel 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of EGFR and BRAFV600E. mdpi.comnih.gov

VEGFR-2 and HER-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are important targets in cancer therapy. Certain cyanopyridone derivatives have demonstrated dual inhibitory action against both VEGFR-2 and HER-2. nih.gov

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some derivatives have been shown to reduce the expression of phospho-Akt, indicating an inhibition of this pathway. nih.gov

Interactive Table: Antiproliferative Mechanisms of 3-Cyanopyridine Derivatives in Cancer Cell Lines

Derivative Class Cancer Cell Line(s) Mechanism of Action Key Molecular Targets Reference
3-Cyano-2-substituted pyridines MCF-7 (Breast) G1 phase cell cycle arrest, induction of mitochondrial apoptosis p53, Bax, Bcl-2, Caspase-3, CDK2, CDK4, Akt nih.gov
3-Cyanopyridines PC-3 (Prostate), MDA-MB-231 (Breast), HepG2 (Liver) G2/M phase cell cycle arrest, induction of apoptosis Survivin, Livin, XIAP, C-IAP1 nih.gov
2-Oxocyanopyridines HepG2 (Liver), HCT-116 (Colon) Induction of apoptosis Pim-1 Kinase, Caspase-3, Bax, Bcl-2 bohrium.com
3-Cyanopyridone/pyrazoline hybrids A-594 (Epithelial) Induction of apoptosis, dual inhibition of kinase pathways EGFR, BRAFV600E, Caspase-3, Caspase-8, Bax, Bcl-2 mdpi.com

Future Research Directions

Exploration of Advanced Synthetic Methodologies

The synthesis of 3-cyanopyridine (B1664610) derivatives is an active area of research, with methodologies evolving to improve efficiency, yield, and structural diversity. While the synthesis of many cyanopyridine derivatives is considered straightforward and economically viable, the pursuit of more advanced and greener methods continues. nih.govacs.org

One promising approach is the use of one-pot, multi-component reactions. For instance, a one-pot, four-component reaction has been successfully used to produce 2-amino-3-cyanopyridine (B104079) derivatives from aromatic aldehydes, malononitrile (B47326), acetophenones, and ammonium (B1175870) acetate (B1210297). Similarly, new 3-cyano-2-oxa-pyridine derivatives have been synthesized via a one-pot multicomponent reaction of substituted acetophenone (B1666503), ethyl cyanoacetate (B8463686), and aryl aldehydes with ammonium acetate. tjnpr.orgresearchgate.net These methods offer advantages in terms of procedural simplicity, time-efficiency, and reduced waste.

Another established route begins with chalcones (α,β-unsaturated ketones). The condensation of chalcones with reagents like malononitrile and ammonium acetate can yield 2-amino cyanopyridines. mdpi.com Alternatively, reacting chalcones with cyanothioacetamide is a known method for producing 3-cyanopyridine-2-thiones, which can serve as versatile intermediates for further derivatization into compounds like 3-aminothieno[2,3-b]pyridine-2-carboxamides. researchgate.net

Future research will likely focus on:

Catalyst Innovation: Developing novel catalysts, including biocompatible and metallic catalysts, to improve reaction rates and selectivity under milder conditions.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production of cyanopyridine scaffolds.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the synthesis of related heterocyclic compounds.

Bio-catalysis: Exploring enzymatic pathways, such as those involving nitrilase enzymes, for the selective synthesis of pyridine (B92270) carboxamides from their corresponding nitriles.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Understanding the precise mechanism of action (MoA) is crucial for the development of any therapeutic compound. While studies have identified biological targets for some cyanopyridine derivatives, such as PIM-1 kinase and survivin, a deeper, systemic understanding is often lacking. mdpi.comnih.gov The integration of multiple "omics" datasets—including proteomics, metabolomics, and transcriptomics—offers a powerful, unbiased approach to elucidate the complex biological responses to a compound. nih.gov

A future multi-omics investigation of 3-Cyanopyridine-2-carboxamide could involve:

Proteomics: Utilizing techniques like mass spectrometry to analyze global changes in protein expression and post-translational modifications within cells exposed to the compound. This can help identify direct protein targets and downstream signaling pathways that are affected.

Metabolomics: Analyzing the global metabolic profile of cells or organisms to identify perturbations in metabolic pathways. aua.gr For example, the presence of specific metabolites like N1-Methyl-2-pyridone-5-carboxamide (2PY) in human serum is linked to certain metabolic processes and can serve as a biomarker. wikipedia.org Studying how this compound alters the metabolome can reveal its impact on cellular energy, biosynthesis, and stress responses.

Transcriptomics: Employing RNA-sequencing to measure changes in gene expression across the entire genome. This can provide a broad overview of the cellular processes disrupted by the compound, from cell cycle regulation to apoptosis.

By integrating these datasets, researchers can construct a comprehensive, system-wide picture of the compound's MoA, identify potential off-target effects, and discover novel biomarkers for its activity. nih.gov

Predictive Modeling for Structure-Function Relationships

Predictive computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of more effective molecules. For 3-cyanopyridine derivatives, structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features influence biological activity. nih.govnih.gov

A systematic SAR exploration of a series of 40 cyanopyridine analogues against Trypanosoma cruzi revealed several key insights:

The Cyanopyridine Core: The nitrile group on the pyridine core was found to be crucial for potency. Its replacement with a carboxamide (the focus of this article) or a tetrazole group led to a significant reduction in antiparasitic activity. nih.govacs.org

The Linker: Variations in the thioether linker were generally not well-tolerated, indicating its importance in maintaining the optimal orientation of the molecule. nih.gov

The Right-Hand Side (RHS): The presence of an acetophenone-like carbonyl group in the RHS was mandatory for potency. nih.gov However, the antiparasitic activity of the series appeared to be strongly driven by lipophilicity, which can negatively impact solubility and metabolic stability, making further optimization challenging. acs.orgdndi.org

Future research will leverage more sophisticated computational approaches:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to mathematically correlate structural descriptors of cyanopyridine analogues with their biological activities. This allows for the prediction of potency for newly designed, unsynthesized compounds.

Molecular Docking and Dynamics: Performing docking simulations to predict how these compounds bind to specific protein targets, such as kinases or apoptosis-related proteins. mdpi.comnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Machine Learning and AI: Employing artificial intelligence to analyze large datasets of chemical structures and biological activities to identify complex patterns and predict novel, potent drug candidates with desirable ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com

The table below summarizes SAR findings for selected 3-cyanopyridine analogues from a study targeting T. cruzi.

CompoundCore Modification (at position 3)Activity (EC₅₀ against T. cruzi)
Original Hit (Cyano) -C≡N~1 µM
Analogue 38 (Carboxamide) -C(=O)NH₂18.3 µM
Analogue 39 (Carboxamide) -C(=O)NH₂12.0 µM
Analogue 42 (Tetrazole) -CN₄CH₃Inactive
Analogue 43 (Pyrimidine core) Pyrimidine instead of PyridineInactive

Data sourced from ACS Omega. acs.org

Design and Synthesis of Next-Generation Analogues for Mechanistic Probing

Building on SAR and computational insights, the rational design and synthesis of next-generation analogues is a critical step. This involves making targeted structural modifications to probe the mechanism of action, improve potency and selectivity, and optimize physicochemical properties. nih.gov

In a hit-to-lead campaign, a set of 40 distinct cyanopyridine compounds was designed, synthesized, and tested to explore the chemical space around the initial hits. nih.govresearchgate.net This systematic approach involved modifications at three key positions: the cyanopyridine core, the linker, and the RHS substituents. nih.gov

Future strategies for designing next-generation analogues will include:

Scaffold Hopping: Replacing the central cyanopyridine core with other heterocyclic systems to discover novel scaffolds with improved properties while maintaining key binding interactions.

Bioisosteric Replacement: Substituting functional groups with bioisosteres to enhance biological activity, improve metabolic stability, or reduce toxicity. For example, replacing the critical cyano group with other electron-withdrawing groups could be explored to modulate activity while potentially improving drug-like properties.

Fragment-Based Design: Building novel analogues by linking small molecular fragments known to bind to adjacent pockets of a target protein.

Synthesis of Probes: Creating analogues that incorporate reactive or reporter groups (e.g., biotin, fluorescent tags) to facilitate target identification and validation studies through techniques like chemical proteomics. The cyanopyridine moiety itself can be incorporated into peptides and proteins, reacting with N-terminal cysteine residues, which opens avenues for creating advanced chemical biology probes. researchgate.net

By synthesizing these carefully designed molecules, researchers can systematically investigate the molecular interactions driving biological activity and move closer to developing compounds with therapeutic potential.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain 60–80°C during cyanation to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents enhance reaction efficiency.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Analytical Workflow :

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • Melting Point : Confirm consistency with literature values (160–170°C) .

Structural Confirmation :

  • NMR : 1^1H NMR (DMSO-d6) for aromatic protons (δ 7.8–8.5 ppm) and carboxamide NH (δ 10.2 ppm).
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .

Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ at m/z 178.1 (calculated for C7_7H5_5N3_3O) .

Validation : Compare data with PubChem records (InChIKey: VETRZHKCZGBNNS-UHFFFAOYSA-N) .

Basic: What are the key stability considerations for storing this compound?

Answer:
Stability Profile :

  • Thermal Stability : Degrades above 170°C; avoid prolonged heating .
  • Light Sensitivity : Store in amber glass to prevent photodegradation.
  • Moisture Sensitivity : Hygroscopic; use desiccants (silica gel) in storage containers .

Q. Storage Protocol :

  • Temperature : Refrigerate at 2–8°C in sealed containers under inert gas (N2_2 or Ar).
  • Compatibility : Avoid contact with strong oxidizers (e.g., KMnO4_4) or acids .

Advanced: How can researchers resolve contradictions in reported reactivity patterns of this compound derivatives?

Answer:
Case Study : Discrepancies in nucleophilic substitution rates (e.g., thiophene vs. furan derivatives ):

Mechanistic Analysis :

  • Use DFT calculations to compare transition-state energies for substitution at C-2 vs. C-4 positions.
  • Validate with kinetic studies (UV-Vis monitoring at 300 nm).

Experimental Optimization :

  • Vary solvent polarity (e.g., DMSO vs. toluene) to assess solvent effects.
  • Employ 13^{13}C NMR to track regioselectivity .

Q. Resolution Framework :

  • Cross-reference computational predictions with experimental kinetic data.
  • Publish negative results to clarify conflicting literature .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:
In Silico Workflow :

Molecular Docking :

  • Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2).
  • Validate with crystal structures from PDB (e.g., 1M17 for EGFR).

ADMET Prediction :

  • SwissADME for bioavailability scores (>0.55 indicates oral viability).
  • ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).

QSAR Modeling :

  • Train models on PubChem BioAssay data (AID 1259351) to correlate substituents with IC50_{50} values .

Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Advanced: What mechanistic approaches elucidate reaction pathways involving this compound?

Answer:
Methodology :

Isotopic Labeling :

  • Use 15^{15}N-ammonia to track carboxamide formation in SNAr reactions.

Kinetic Isotope Effects (KIE) :

  • Compare kH/kDk_H/k_D for H2_2O vs. D2_2O in hydrolysis reactions to identify rate-determining steps.

Spectroscopic Trapping :

  • EPR spectroscopy to detect radical intermediates in oxidation reactions (e.g., with MnO2_2) .

Case Study : Oxidative ring expansion of this compound with H2_2O2_2 yields pyridine N-oxide derivatives; monitor via 1^1H NMR (δ 8.9 ppm for N-oxide proton) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.